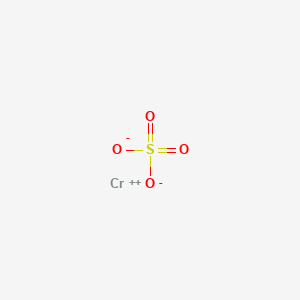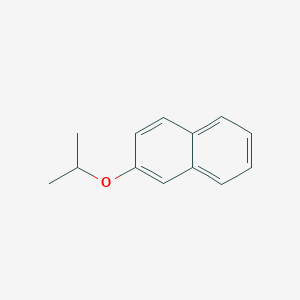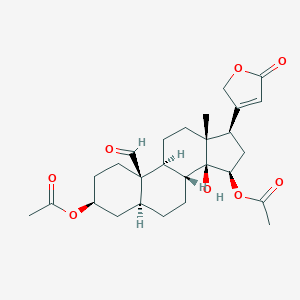
Alloglaucotoxigenin, 3,15-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloglaucotoxigenin, 3,15-diacetate, also known as AGD, is a natural product that is found in the roots of the Chinese herb Glaucium flavum. It has been used in traditional Chinese medicine for its analgesic and anti-inflammatory properties. In recent years, AGD has gained attention in the scientific community due to its potential as a drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Alloglaucotoxigenin, 3,15-diacetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory cytokines. Alloglaucotoxigenin, 3,15-diacetate has also been shown to modulate the activity of ion channels, which play a critical role in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Alloglaucotoxigenin, 3,15-diacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Alloglaucotoxigenin, 3,15-diacetate has also been shown to reduce pain by inhibiting the activity of ion channels that are involved in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its natural origin. Alloglaucotoxigenin, 3,15-diacetate is derived from a plant source and is therefore considered to be a more environmentally friendly alternative to synthetic compounds. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have relatively low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its limited availability. Alloglaucotoxigenin, 3,15-diacetate is found in relatively low concentrations in Glaucium flavum roots, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Alloglaucotoxigenin, 3,15-diacetate. One area of research is the development of new synthesis methods that can produce Alloglaucotoxigenin, 3,15-diacetate in larger quantities. Another area of research is the investigation of the potential use of Alloglaucotoxigenin, 3,15-diacetate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Alloglaucotoxigenin, 3,15-diacetate and to identify potential drug targets.
Synthesemethoden
Alloglaucotoxigenin, 3,15-diacetate can be synthesized through a multi-step process that involves the extraction of Glaucium flavum roots, followed by purification and chemical modification. The first step involves the extraction of the plant material using a solvent such as ethanol. The extract is then purified using techniques such as column chromatography and recrystallization. The purified extract is then subjected to chemical modification to obtain Alloglaucotoxigenin, 3,15-diacetate. One of the most common methods for synthesizing Alloglaucotoxigenin, 3,15-diacetate is through acetylation of glaucotoxin, which is a precursor compound found in Glaucium flavum roots.
Wissenschaftliche Forschungsanwendungen
Alloglaucotoxigenin, 3,15-diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Alloglaucotoxigenin, 3,15-diacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14155-64-7 |
|---|---|
Produktname |
Alloglaucotoxigenin, 3,15-diacetate |
Molekularformel |
C27H36O8 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
FRHFSDRZEDYXNN-LFBBTVOLSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



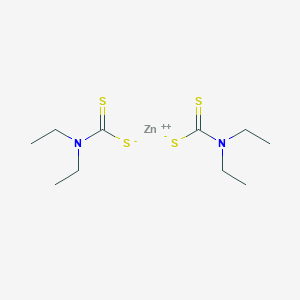
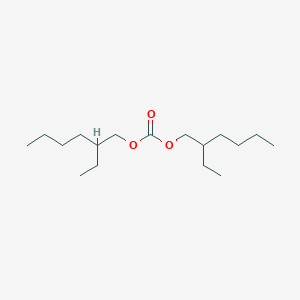
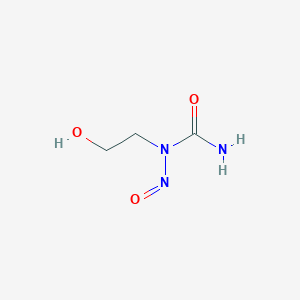
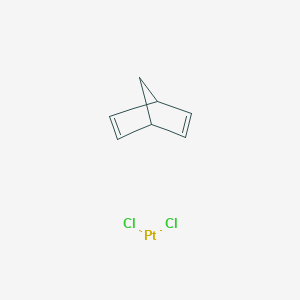
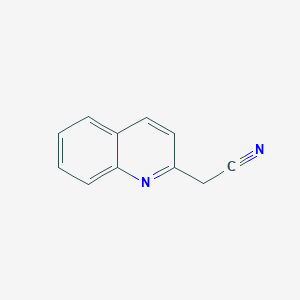
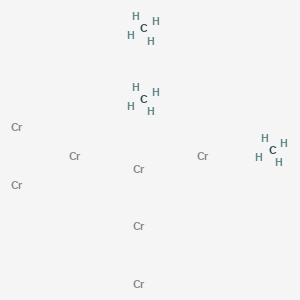
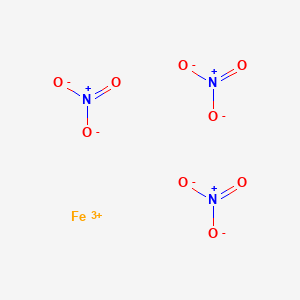
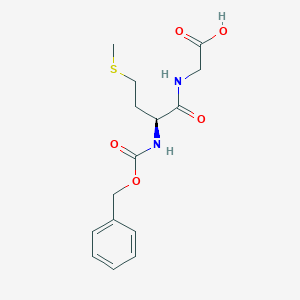
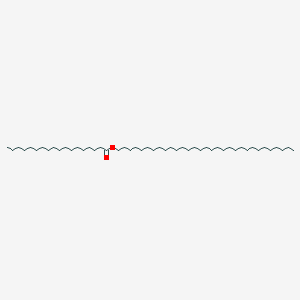
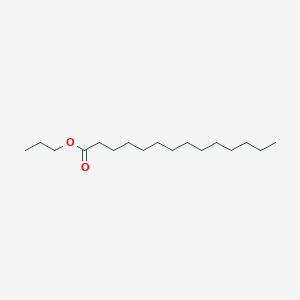
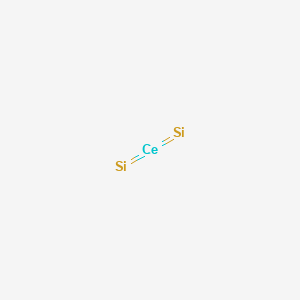
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
